
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is a specialized compound used primarily in proteomics research. This compound integrates biotinylation with a phosphorofluoridate group, which is known for its reactivity with certain enzyme active sites. The inclusion of a deuterium label (d7) enhances its utility in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate involves multiple steps, starting with the biotinylation of aminohexyl groups. The isopropyl-d7 phosphorofluoridate is then introduced under controlled conditions to ensure the stability and purity of the final product. Specific reaction conditions, such as temperature, pH, and solvent choice, are critical to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent quality. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the biotinyl group, affecting its binding properties.
Reduction: This reaction can alter the phosphorofluoridate group, impacting its reactivity.
Substitution: This reaction can replace functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biotinyl sulfoxides, while reduction can produce biotinyl amines .
Applications De Recherche Scientifique
6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is widely used in scientific research, including:
Chemistry: Used as a reagent for labeling and detecting proteins.
Biology: Utilized in studying enzyme kinetics and protein interactions.
Medicine: Applied in drug development and diagnostic assays.
Industry: Employed in the production of biotinylated compounds for various applications
Mécanisme D'action
The compound exerts its effects through the biotinylation of proteins, which allows for the specific binding to streptavidin or avidin. This interaction is used to isolate and study proteins of interest. The phosphorofluoridate group reacts with enzyme active sites, providing a means to study enzyme mechanisms and inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate: Lacks the deuterium label, making it less suitable for certain applications.
Biotinylated Phosphorofluoridates: Similar in structure but may differ in the length of the linker or the specific labeling group.
Uniqueness
The inclusion of the deuterium label (d7) in 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate enhances its stability and allows for more precise studies in mass spectrometry and other analytical techniques .
Propriétés
Formule moléculaire |
C19H35FN3O5PS |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[fluoro(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phosphoryl]oxyhexyl]pentanamide |
InChI |
InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15-,16-,18-,29?/m0/s1/i1D3,2D3,14D |
Clé InChI |
KDPHOPZAOAVYRV-DNTFFSIHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(OCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)F |
SMILES canonique |
CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


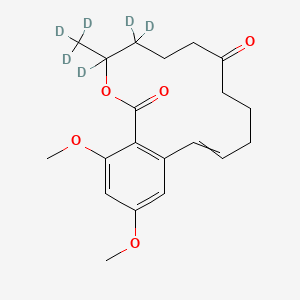
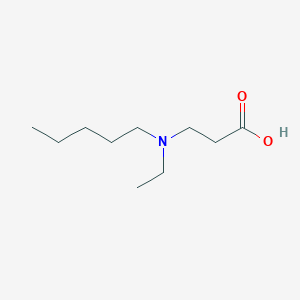

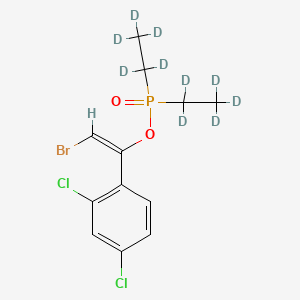
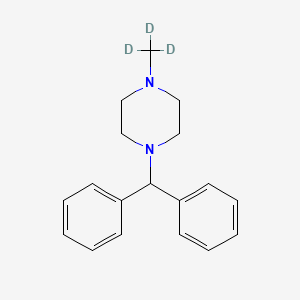
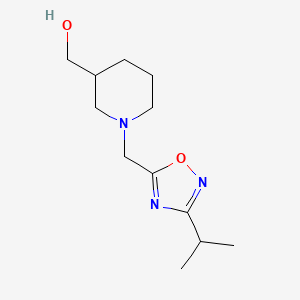
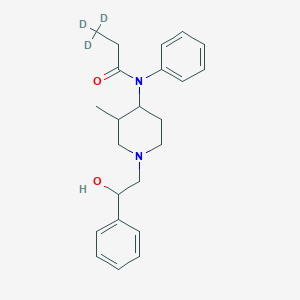
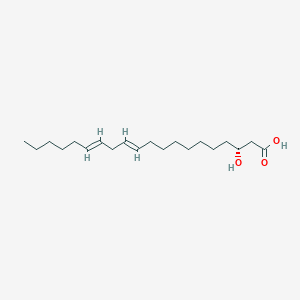
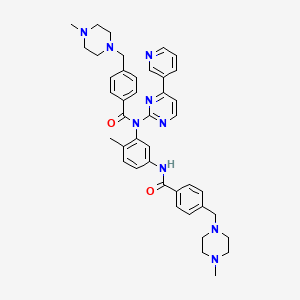
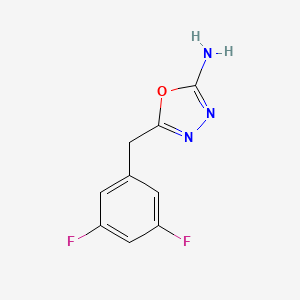
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
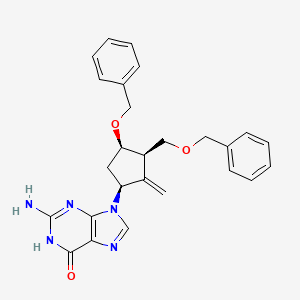
![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)

